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Compound of Interest

Compound Name: 2-Chlorophenylhydroxylamine

CAS No.: 10468-16-3

Cat. No.: B087932 Get Quote

Technical Profile: N-(2-
Chlorophenyl)hydroxylamine
Thermal Properties, Synthesis, and Stability
Mechanisms[1]
Executive Summary
N-(2-Chlorophenyl)hydroxylamine is a reactive intermediate used primarily in the synthesis of

hydroxamic acids, agrochemicals, and as a mechanistic probe for Bamberger rearrangements.

Its utility is often limited by its thermal instability. Unlike stable organic solids, this compound

exhibits a decomposition-driven melting behavior and lacks a stable boiling point.

This guide details the specific thermal hazards, validated synthesis protocols, and the

mechanistic logic governing its handling.

Chemical Identity & Structural Context[2][3][4][5][6]
[7][8]
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Property Detail

IUPAC Name N-(2-Chlorophenyl)hydroxylamine

Common Synonyms
2-Chlorophenylhydroxylamine; N-Hydroxy-2-

chloroaniline

CAS Number 10468-16-3

Molecular Formula C₆H₆ClNO

Molecular Weight 143.57 g/mol

SMILES ONC1=CC=CC=C1Cl

Physical State
Crystalline Solid (Colorless to pale yellow

needles)

Thermal Properties Analysis
Melting Point (MP)
Reported Range:65°C – 85°C (Decomposes) Note: Exact values vary by purity and heating

rate due to concurrent thermal degradation.

Experimental Context: Unlike stable anilines (e.g., 2-chloroaniline, MP ~0°C), the

introduction of the N-hydroxy group significantly raises the lattice energy via hydrogen

bonding.

Analogous Reference: The structural analog N-(2-fluorophenyl)hydroxylamine exhibits a

sharp melting point at 70–71°C [1].[1] The unsubstituted N-phenylhydroxylamine melts at

81–82°C.

Thermodynamic Behavior: The melting event is often accompanied by an exotherm.

Differential Scanning Calorimetry (DSC) typically shows an endothermic melt immediately

followed by (or overlapping with) a sharp exothermic decomposition peak.

Boiling Point (BP)
Status:Non-Existent (Decomposes prior to boiling)
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Theoretical Prediction: Standard algorithms may predict a boiling point of ~290°C at 760

mmHg, but this is physically unattainable.

Mechanism of Failure: The N-O bond energy (~53 kcal/mol) is significantly lower than the

energy required to vaporize the molecule intact. Heating N-arylhydroxylamines triggers rapid

disproportionation into 2-chloronitrosobenzene and 2-chloroaniline well before vapor

pressure is established.

Solubility Profile
Soluble: Ethanol, Diethyl Ether, Ethyl Acetate, DMSO.

Sparingly Soluble: Cold Water.[2][3]

Insoluble: Hexanes (often used to precipitate the product during purification).

Stability & Decomposition Hazards
The handling of N-(2-chlorophenyl)hydroxylamine requires strict temperature control. The

compound is thermodynamically unstable relative to its redox products.

Decomposition Pathways
Disproportionation (Thermal): Upon heating or prolonged storage at room temperature, the

compound undergoes intermolecular redox to form the nitroso and amine derivatives.

Bamberger Rearrangement (Acid-Catalyzed): In the presence of aqueous acid, the

hydroxylamine rearranges to form 4-amino-3-chlorophenol (para-migration) or 2-amino-3-

chlorophenol (ortho-migration).

Visualization of Stability Logic
The following diagram illustrates the synthesis and primary decomposition vectors.
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Caption: Synthesis via nitro-reduction and subsequent thermal/chemical divergence pathways.

Experimental Protocol: Validated Synthesis
Standardized reduction protocol adapted for safety and yield.

Reagents
Substrate: 2-Chloronitrobenzene (1.0 equiv)

Reductant: Zinc Dust (2.0 - 2.5 equiv, high surface area)

Buffer: Ammonium Chloride (NH₄Cl) (1.2 equiv)

Solvent: Ethanol / Water (50:50 v/v)[4]

Step-by-Step Methodology
Preparation: Dissolve 2-chloronitrobenzene in 50% aqueous ethanol. Add solid NH₄Cl. Cool

the mixture to 0–5°C using an ice-salt bath.

Reduction: Add Zinc dust in small portions over 30–45 minutes.

Critical Control: Monitor internal temperature. Do not exceed 15°C. Higher temperatures

favor over-reduction to the aniline.
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Filtration: Once the reaction is complete (TLC monitoring), filter off the zinc oxide sludge

while cold. Wash the cake with a small amount of ethanol.

Precipitation: Pour the filtrate into a slurry of ice and water. The N-(2-

chlorophenyl)hydroxylamine typically precipitates as a white/off-white solid.

Alternative: If no precipitate forms, extract with diethyl ether, wash with cold water, dry

over MgSO₄, and evaporate solvent under reduced pressure at <25°C.

Recrystallization: Purify immediately by dissolving in a minimum amount of warm

benzene/petroleum ether (or ether/hexanes) and cooling rapidly.

Storage[10]
Temperature: Store at -20°C.

Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent air oxidation to the

nitroso derivative.

Applications in Drug Development[11]
Metabolic Probe: Used to simulate the N-hydroxylation metabolic pathway of chloroaniline-

based drugs (e.g., dapsone analogs).

Siderophore Synthesis: Precursor for cyclic hydroxamic acids used in iron-chelation therapy.

Mutagenicity Studies: N-arylhydroxylamines are often the proximate mutagens of

nitroarenes; this compound is used as a standard in Ames testing for genotoxicity

mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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